molecular formula C19H17N3O2 B4244565 3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one

3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one

Cat. No.: B4244565
M. Wt: 319.4 g/mol
InChI Key: WCBBWJXRDSFYOP-UHFFFAOYSA-N
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Description

3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound features a quinazolinone core structure, which is fused with an indole moiety. Quinazolinone derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate indole derivative with a quinazolinone precursor under acidic or basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid (PTSA) or triethylamine (TEA) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acetic acid (AcOH)

    Reduction: H2, Pd/C, ethanol (EtOH)

    Substitution: NaH, LDA, tetrahydrofuran (THF)

Major Products

The major products formed from these reactions include oxidized quinazolinone derivatives, reduced indole derivatives, and substituted quinazolinone or indole compounds .

Scientific Research Applications

3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone
  • 3-ethyl-4(3H)-quinazolinone
  • 2-[(2-oxo-1H-indol-3-yl)methyl]-4(3H)-quinazolinone

Uniqueness

3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both the indole and quinazolinone moieties contributes to its diverse range of applications in scientific research .

Properties

IUPAC Name

3-ethyl-2-[(2-oxo-1,3-dihydroindol-3-yl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-2-22-17(20-16-10-6-4-8-13(16)19(22)24)11-14-12-7-3-5-9-15(12)21-18(14)23/h3-10,14H,2,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBBWJXRDSFYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=CC=CC=C2C1=O)CC3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one
Reactant of Route 2
3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one
Reactant of Route 3
3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one
Reactant of Route 5
3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one
Reactant of Route 6
3-ethyl-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one

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